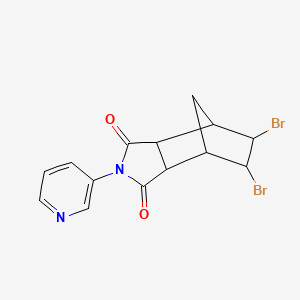

5,6-dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

8,9-dibromo-4-pyridin-3-yl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2N2O2/c15-11-7-4-8(12(11)16)10-9(7)13(19)18(14(10)20)6-2-1-3-17-5-6/h1-3,5,7-12H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLAHPMIMLVXEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

Bromination: Introduction of bromine atoms at specific positions on the isoindole ring.

Cyclization: Formation of the hexahydro-1H-4,7-methanoisoindole core through cyclization reactions.

Substitution: Attachment of the pyridin-3-yl group to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of bromine atoms or other functional groups.

Substitution: Replacement of bromine atoms with other substituents.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted isoindole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5,6-dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a lead compound for drug discovery. Its structural features could be optimized for binding to specific biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 5,6-dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include derivatives of hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione with varying aryl substituents and halogenation patterns. Key examples from the evidence are compared below:

Key Observations:

Substituent Influence on Activity: The pyridin-3-yl group in the target compound introduces a nitrogen heterocycle, which may enhance solubility and hydrogen-bonding capacity compared to the trifluoromethylphenyl group in ’s analog. In , derivatives with acryloylphenyl substituents exhibited nanomolar-range CA inhibition, outperforming the clinical inhibitor acetazolamide (AZA; Ki = 34.50 nM for hCA I, 28.93 nM for hCA II). This suggests that extended π-systems (e.g., acryloyl groups) improve binding affinity .

Role of Halogenation: Bromination at positions 5 and 6 is conserved in both the target compound and ’s analog. Bromine’s electronegativity and size may promote hydrophobic interactions or halogen bonding in enzyme active sites, a feature absent in the non-halogenated compounds of .

Molecular Weight and Drug-Likeness: The trifluoromethylphenyl analog (MW 467.08 g/mol) exceeds typical thresholds for drug-likeness (MW < 500 g/mol), whereas the target compound’s pyridinyl group may reduce molecular weight slightly. However, both brominated derivatives likely exhibit higher lipophilicity compared to non-halogenated analogs .

Hypothetical Activity Profiling

While direct data for the target compound are unavailable, extrapolation from suggests:

- CA Inhibition: Pyridine’s lone-pair electrons could coordinate with zinc in CA active sites, similar to sulfonamide inhibitors like AZA.

- Anticancer Potential: ’s analogs showed 80.51–97.02% inhibition against cancer cells (vs. 5-FU). The target compound’s bromine atoms may enhance DNA alkylation or topoisomerase inhibition, though cytotoxicity must be validated experimentally .

Biologische Aktivität

5,6-Dibromo-2-(pyridin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is an organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H17Br2N O4

- Molecular Weight : 459.1 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological effects:

-

Anticancer Activity :

- Studies indicate that derivatives of methanoisoindoles can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting the proliferation of breast and lung cancer cells.

-

Antimicrobial Properties :

- The compound has demonstrated antimicrobial activity against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.

-

Neuroprotective Effects :

- Research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Mechanisms may involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Table 1: Summary of Biological Activities

Anticancer Research

A notable study published in a peer-reviewed journal demonstrated that derivatives similar to 5,6-dibromo compounds inhibited cell growth in human cancer cell lines with IC50 values ranging from 0.5 to 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Studies

In a comparative study conducted on various brominated compounds, 5,6-dibromo derivatives showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.

Neuroprotective Effects

Research involving animal models indicated that administration of the compound led to a reduction in behavioral deficits associated with neurotoxicity. The observed neuroprotective effects were attributed to reduced levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.